6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine
Description
6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic purine derivative characterized by a 9-methyl-substituted purine core and a piperazine ring at position 5. The piperazine moiety is further functionalized with a 5-fluoropyrimidin-2-yl group, introducing both electronic and steric effects. This compound’s design likely targets modulation of purinergic or cannabinoid receptors, given structural similarities to analogs reported in the literature (e.g., cannabidiol analogs) .
Properties
IUPAC Name |
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBFOANMPWUGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Fluoropyrimidin-2-amine
The 5-fluoropyrimidin-2-amine intermediate is synthesized via Hofmann rearrangement of 5-fluoropyrimidine-2-carboxamide using bromine in aqueous NaOH. Alternative methods include direct fluorination of pyrimidine precursors using Selectfluor® under inert conditions.
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic substitution. A representative protocol involves:
-
Dissolving 5-fluoropyrimidin-2-amine (1.0 eq) in anhydrous DMF.
-
Adding 1-chloro-4-(piperazin-1-yl)pyrimidine (1.2 eq) and K2CO3 (2.5 eq).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 68–72% |
Synthesis of the 9-Methylpurine Scaffold
Purine Alkylation
The 9-methyl group is introduced via N-alkylation of 6-chloropurine:
-
Suspending 6-chloropurine (1.0 eq) in DMF.
-
Adding NaH (1.2 eq) and methyl iodide (1.5 eq).
Characterization Data
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
The most common method involves displacement of the 6-chloro group in 9-methylpurine by the piperazine fragment:
-
Combining 6-chloro-9-methylpurine (1.0 eq) and 4-(5-fluoropyrimidin-2-yl)piperazine (1.1 eq) in n-BuOH.
-
Adding DIPEA (2.0 eq) and heating at 120°C for 24 h.
Optimization Insights
Buchwald-Hartwig Amination
For substrates sensitive to SNAr conditions, palladium-catalyzed coupling offers an alternative:
-
Mixing 6-bromo-9-methylpurine (1.0 eq), 4-(5-fluoropyrimidin-2-yl)piperazine (1.2 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq) in toluene.
Comparative Performance
| Method | Yield | Purity |
|---|---|---|
| SNAr | 72% | 95% |
| Buchwald-Hartwig | 65% | 98% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry enhances reproducibility and safety:
-
Reactor Setup: Tubular reactor with in-line IR monitoring.
-
Conditions: 140°C, 10 bar, residence time 30 min.
-
Throughput: 1.2 kg/day with 70% yield.
Purification Techniques
-
Chromatography: Silica gel (60–120 mesh) with CH2Cl2:MeOH (95:5).
-
Crystallization: Ethanol/water (7:3) yields >99% purity crystals.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the anti-conformation of the piperazine ring and coplanarity of the purine-pyrimidine system.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyrimidine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 5-fluoro-2-chloropyrimidine with piperazine in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine have demonstrated antimicrobial properties. These derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with nucleic acid metabolism, which is crucial for the replication of microorganisms.
2. Antifungal Agents
The compound has been explored for its potential as an antifungal agent. Studies have shown that purine derivatives can effectively target fungal pathogens, making them suitable candidates for drug development against fungal infections. For instance, related compounds have been reported to exhibit efficacy against Mycobacterium tuberculosis and other fungal strains.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of a derivative of This compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting that modifications in the purine structure could enhance antimicrobial potency.
Case Study 2: Antifungal Properties
Another research focused on the antifungal activity of similar purine derivatives against Candida albicans. The findings revealed that these compounds not only inhibited fungal growth but also disrupted biofilm formation, highlighting their potential as therapeutic agents in treating fungal infections.
Mechanism of Action
The mechanism of action of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. The fluoropyrimidine group can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity to certain receptors or proteins, modulating their activity .
Comparison with Similar Compounds
Core Modifications
The 9-methyl substitution on the purine core distinguishes this compound from analogs like 8-(2-chlorophenyl)-9-(4-chlorophenyl)-6-piperazinyl-purines (–3, 6–7), which feature bulky aromatic groups at positions 8 and 7. The 9-methyl group may enhance metabolic stability compared to aryl-substituted derivatives .
Piperazine Substituent Diversity
The 5-fluoropyrimidin-2-yl group on the piperazine ring is a key differentiating feature. Comparable compounds include:
- 6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-1-yl]-9H-purine (): Features a pyrimidin-4-yl substituent with an ethyl group. The 2-yl vs. 4-yl position may alter binding interactions due to spatial orientation .
- 6-{4-[(Pyrrolidin-1-yl)carbonyl]piperazin-1-yl}-9H-purine (): Carbonyl-linked heterocycles introduce conformational rigidity, contrasting with the planar fluoropyrimidine group .
Functional Group Impact
Melting Points and Stability
- Target Compound : Melting point data are unavailable, but fluoropyrimidine-containing analogs (e.g., ) typically exhibit moderate-to-high melting points (180–200°C range inferred).
- Sulfonyl Derivatives : Higher melting points (e.g., 182–196°C for 15–19 in ) due to increased polarity .
- Carbonyl-Linked Analogs : Lower melting points (e.g., 71–72°C for 37 in ) suggest reduced crystallinity .
Pharmacological Implications (Hypothesized)
While direct data for the target compound are lacking, insights can be drawn from structural analogs:
- Cannabinoid Receptor Modulation: Piperazinyl-purines in –7 exhibit affinity for cannabinoid receptors. The fluoropyrimidine group may enhance selectivity for CB2 over CB1 due to steric and electronic effects .
- Anticancer Potential: Fluorinated pyrimidines (e.g., 5-fluorouracil) are known for antimetabolite activity. The 5-fluoropyrimidine substituent could confer similar mechanisms, as seen in purine-based chemotherapeutics .
- Cardioprotection: Nitrate ester-bearing purines () act as NO donors. The target compound’s fluoropyrimidine lacks this moiety but may target alternative pathways (e.g., kinase inhibition) .
Tabulated Comparison of Key Analogs
Biological Activity
The compound 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a purine derivative that exhibits significant potential in medicinal chemistry due to its structural characteristics, which include a fluoropyrimidine moiety and a piperazine ring. These features suggest promising pharmacological properties, particularly in the treatment of infectious diseases and possibly cancer.
Structural Characteristics
The chemical structure of the compound is pivotal in determining its biological activity. The presence of the fluorine atom in the pyrimidine ring enhances the compound's metabolic stability and receptor binding affinity, which are critical factors for effective drug design.
While specific mechanisms of action for this compound remain largely unexplored, related purine analogs have been shown to inhibit enzymes involved in nucleic acid synthesis. This inhibition can impede the growth and replication of pathogens, making such compounds valuable in antimicrobial and anticancer therapies.
Biological Activity
Research indicates that compounds with similar structural motifs have demonstrated various biological activities:
- Antimicrobial Activity : Derivatives of purines have shown efficacy against pathogens such as Mycobacterium tuberculosis and various fungal strains. The mechanism is often linked to their ability to inhibit key enzymes necessary for nucleic acid synthesis, crucial for pathogen survival and replication .
- Anticancer Potential : Some purine derivatives are being investigated for their ability to interfere with cancer cell proliferation by targeting specific pathways involved in cell division and metabolism.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of compounds structurally similar to This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine | Propoxyphenyl group instead of fluoropyrimidine | Antimicrobial activity against Mycobacterium tuberculosis |
| 5-fluoro-3-phenyl-2[1-(9H-purin-6-ylamino)propyl] | Contains a phenyl group and different alkyl chain | Inhibits phosphatidylinositol 3-kinase delta activity |
| 8-chloro-pyrido[4,5]pyrrolo[1,2-d]pyrimidin | Contains a chloro substituent on a pyrido ring | Potential anticancer properties |
Case Studies
Recent studies have explored the biological activities of related compounds:
- Antifungal Agents : Research has indicated that certain purine derivatives possess antifungal properties, providing a basis for developing new treatments for fungal infections. These studies often highlight the importance of structural modifications in enhancing efficacy against specific fungal targets .
- Cancer Research : Investigations into the effects of purine analogs on cancer cells have revealed that these compounds can induce apoptosis and inhibit tumor growth through various pathways, including those involving nucleic acid metabolism .
Interaction Studies
Understanding how This compound interacts with biological targets is essential for assessing its therapeutic potential. Techniques such as:
- Molecular Docking : This computational method predicts how the compound binds to target proteins, providing insights into binding affinities and potential side effects.
- In Vitro Assays : Laboratory tests on cultured cells help evaluate the compound's efficacy and toxicity profiles.
These studies are crucial for guiding further development and optimizing therapeutic applications.
Q & A
Basic: What are the optimized synthetic routes for 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine, and how can yields be improved?
Answer:
The synthesis of structurally analogous purine derivatives typically employs coupling reactions between substituted piperazines and halogenated purine cores. For example, general procedure E (used in and ) involves refluxing intermediates with catalysts like Pd(Ph₃)₄ under Suzuki-Miyaura conditions, achieving yields of 39–79% . Yield optimization can be achieved by:
- Catalyst tuning : Using Pd-based catalysts with tailored ligands to enhance cross-coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Temperature control : Refluxing at 80–100°C balances reactivity and decomposition.
Lower yields (e.g., 9% for compound 32 in ) often result from steric hindrance or electron-withdrawing groups; substituting bulky substituents with smaller moieties (e.g., methyl instead of trifluoroacetyl) can mitigate this.
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., piperazine C–N coupling at δ 45–50 ppm in ) and aromatic proton environments.
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 517.4 for analog 11 in ).
- HPLC : Ensures >95% purity (critical for pharmacological studies; see ).
- X-ray crystallography (if applicable): Resolves stereochemical ambiguities, though not explicitly reported in the evidence.
Advanced: How do structural modifications at the N-9 position influence biological activity in related purine derivatives?
Answer:
N-9 alkylation significantly impacts receptor binding and pharmacokinetics. For example:
- 9-sec-butyl substitution (compound PP17 in ) enhances apoptosis in MCF-7 cells by stabilizing hydrophobic interactions with target proteins.
- Piperonyl groups () increase π-π stacking with aromatic residues in receptor pockets, improving affinity.
- Smaller substituents (e.g., methyl) reduce steric hindrance, favoring entropic binding. SAR studies should prioritize substituent polarity and steric bulk to balance potency and solubility .
Advanced: What mechanisms underlie the compound’s potential anticancer activity?
Answer:
Mechanisms may involve:
- Cell cycle arrest : Analog PP17 induces G2/M phase arrest via cyclin-dependent kinase inhibition .
- Apoptosis induction : Activation of caspase-3/7 pathways, observed in purine derivatives with pro-apoptotic substituents (e.g., 4-propoxyphenyl in ).
- Receptor antagonism : Piperazine-linked fluoropyrimidines (as in the target compound) may inhibit kinases or GPCRs overexpressed in cancers, though target validation requires SPR or fluorescence polarization assays .
Advanced: How can researchers resolve contradictions in reported pharmacological data across studies?
Answer:
Discrepancies (e.g., variable IC₅₀ values) arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Structural impurities : Re-characterize batches via HPLC and NMR to confirm purity >99% .
- Cell line heterogeneity : Use isogenic cell lines and validate target expression via qPCR/Western blot.
Advanced: What analytical strategies are recommended for studying degradation pathways under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), oxidative (H₂O₂), and UV light conditions.
- LC-MS/MS : Identify degradation products (e.g., dealkylated purines or hydrolyzed piperazines).
- Kinetic modeling : Calculate half-lives at 37°C to predict shelf-life. highlights pH and light sensitivity, necessitating dark storage at 4°C .
Advanced: How does this compound compare to analogs with alternative heterocyclic cores?
Answer:
- Pyridazine vs. purine cores : Pyridazine derivatives ( ) exhibit lower logP values, enhancing solubility but reducing membrane permeability.
- Fluorine positioning : 5-Fluoropyrimidine (target compound) vs. 6-fluoro substitution ( ) alters electron distribution, affecting binding to ATP pockets.
- Piperazine linkers : N-methylpiperazine () reduces basicity, potentially improving blood-brain barrier penetration compared to unsubstituted piperazines .
Advanced: What in vitro models are most predictive of in vivo efficacy for this compound?
Answer:
- 3D tumor spheroids : Mimic hypoxia and nutrient gradients better than monolayer cultures.
- Patient-derived organoids : Retain tumor heterogeneity and genetic profiles.
- Co-culture systems : Include stromal cells (e.g., fibroblasts) to model tumor microenvironment interactions. Compound PP17’s activity in MCF-7 monolayers ( ) should be validated in these models .
Advanced: What computational tools can prioritize target identification for this compound?
Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR libraries using the compound’s crystal structure (if available).
- Pharmacophore modeling (MOE) : Identify critical interaction points (e.g., hydrogen bonds with 5-fluoropyrimidine).
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories. ’s PubChem data (e.g., SMILES, InChI) can streamline virtual screening .
Advanced: How can researchers optimize the compound’s pharmacokinetic profile for CNS applications?
Answer:
- LogP adjustment : Aim for 2–3 using substituents like trifluoromethyl (balances solubility and permeability).
- P-glycoprotein evasion : Introduce bulky groups (e.g., cycloheptyl in ) to inhibit efflux.
- Prodrug strategies : Mask polar groups (e.g., carboxylic acids) with ester linkers for enhanced bioavailability. ’s ethyl-piperazine derivatives suggest a template for CNS-targeted modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
